molecular formula C7H11F5O B6314269 6,6,7,7,7-Pentafluoroheptan-1-ol, 98% CAS No. 344452-11-5

6,6,7,7,7-Pentafluoroheptan-1-ol, 98%

Cat. No. B6314269
CAS RN: 344452-11-5
M. Wt: 206.15 g/mol
InChI Key: WRQBOPRAEISXNP-UHFFFAOYSA-N
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Description

6,6,7,7,7-Pentafluoroheptan-1-ol, 98%, is a fluorinated alcohol compound with a wide range of applications in scientific research. Its unique structure and properties make it an important tool for researchers in many areas, including organic synthesis, biochemistry, and drug discovery.

Mechanism of Action

The mechanism of action of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds. Additionally, it has been shown to interact with proteins and lipids in a manner that alters their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, are largely unknown. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of other compounds, the alteration of protein and lipid structures and functions, and the inhibition of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, has several advantages in the laboratory. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in organic synthesis and drug discovery. Additionally, it is non-toxic and non-flammable, making it safe to use in the laboratory. The main limitation of this compound is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%. It could be used as a solvent for the extraction of natural products, or as a reagent for the synthesis of other fluorinated compounds. Additionally, it could be used as a stabilizer in the production of polymers, such as polytetrafluoroethylene (PTFE). Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery.

Scientific Research Applications

6,6,7,7,7-Pentafluoroheptan-1-ol, 98%, has a variety of applications in scientific research. It has been used in the synthesis of organic compounds and in the development of new drugs. It has also been used as a solvent for the extraction of natural products, and as a reagent for the synthesis of other fluorinated compounds. Additionally, it has been used as a stabilizer in the production of polymers, such as polytetrafluoroethylene (PTFE).

properties

IUPAC Name

6,6,7,7,7-pentafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F5O/c8-6(9,7(10,11)12)4-2-1-3-5-13/h13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQBOPRAEISXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(F)(F)F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (370 g, 6.6 mol) in water (500 ml) was added to a solution of diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate (105.3 g, 0.33 mol) in ethanol (1000 ml), followed by stirring for 16 hours at 60° C. The reaction mixture was adjusted to pH 5 by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in dimethyl sulfoxide (500 ml) and stirred for 18 hours at 170° C. Water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in anhydrous tetrahydrofuran (300 ml) and cooled to −30° C. Borane-methyl sulfide complex (10 M in THF, 55 ml, 0.55 mol) was slowly added dropwise to the solution, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 6,6,7,7,7-pentafluoroheptan-1-ol (39 g, Yield 57%).
Quantity
370 g
Type
reactant
Reaction Step One
Name
diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate
Quantity
105.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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